Product packaging for archazolid A(Cat. No.:)

archazolid A

Cat. No.: B1256812
M. Wt: 739 g/mol
InChI Key: CUYVVUGLFUIZAZ-YYRKZZGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Archazolid A is a highly specific macrolactone inhibitor of Vacuolar-type ATPase (V-ATPase), originally isolated from the myxobacterium Archangium gephyra . It exerts its potent activity by binding to the equatorial region of the c-ring within the membrane-integral V0 complex of the V-ATPase, with IC50 values in the low nanomolar range . This binding mechanism interferes with proton transport, effectively inhibiting the acidification of intracellular compartments like lysosomes and endosomes . In cancer research, this compound has demonstrated significant anti-leukemic effects across various leukemic cell lines and human leukemic samples . Its mechanism of action is multifaceted; by disrupting lysosomal acidification, it can block the activation of key oncogenic pathways such as Notch signaling . Furthermore, V-ATPase inhibition by this compound leads to a decrease in the anti-apoptotic protein survivin and induces an S-phase cell cycle arrest by interfering with cellular iron metabolism, ultimately reducing cancer cell growth and potently inducing cell death . These properties make this compound a valuable and promising research tool for investigating V-ATPase function, pH homeostasis, and developing new therapeutic strategies for cancers like T-cell acute lymphoblastic leukemia (T-ALL) . This product is labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H62N2O7S B1256812 archazolid A

Properties

Molecular Formula

C42H62N2O7S

Molecular Weight

739 g/mol

IUPAC Name

[(1S)-1-[4-[(2S,3S,4E,6E,8S,9S,10R,11E,13Z,15Z,17S,18S,19E,22E)-10,18-dihydroxy-8-methoxy-3,7,9,13,15,17,20,23-octamethyl-24-oxo-1-oxacyclotetracosa-4,6,11,13,15,19,22-heptaen-2-yl]-1,3-thiazol-2-yl]-3-methylbutyl] N-methylcarbamate

InChI

InChI=1S/C42H62N2O7S/c1-25(2)20-37(50-42(48)43-11)40-44-34(24-52-40)39-30(7)15-13-14-29(6)38(49-12)33(10)35(45)19-17-26(3)21-28(5)22-32(9)36(46)23-27(4)16-18-31(8)41(47)51-39/h13-15,17-19,21-25,30,32-33,35-39,45-46H,16,20H2,1-12H3,(H,43,48)/b15-13+,19-17+,26-21-,27-23+,28-22-,29-14+,31-18+/t30-,32-,33-,35+,36+,37-,38+,39-/m0/s1

InChI Key

CUYVVUGLFUIZAZ-YYRKZZGWSA-N

Isomeric SMILES

C[C@H]1/C=C/C=C(/[C@H]([C@H]([C@@H](/C=C/C(=C\C(=C/[C@@H]([C@@H](/C=C(/C/C=C(/C(=O)O[C@@H]1C2=CSC(=N2)[C@H](CC(C)C)OC(=O)NC)\C)\C)O)C)\C)/C)O)C)OC)\C

Canonical SMILES

CC1C=CC=C(C(C(C(C=CC(=CC(=CC(C(C=C(CC=C(C(=O)OC1C2=CSC(=N2)C(CC(C)C)OC(=O)NC)C)C)O)C)C)C)O)C)OC)C

Synonyms

archazolid A

Origin of Product

United States

Chemical Biology and Structural Aspects

Structural Elucidation Methodologies

The determination of the complex structure of archazolid A was achieved through a synergistic combination of advanced spectroscopic techniques, computational modeling, and chemical derivatization methods. nih.gov

High-field Nuclear Magnetic Resonance (NMR) spectroscopy was a cornerstone in deciphering the planar structure and relative stereochemistry of this compound. nih.govnih.gov Extensive one- and two-dimensional NMR experiments, including COSY, TOCSY, HMQC, and HMBC, were employed to establish the connectivity of protons and carbons within the molecule. jchps.com These techniques allowed for the assembly of the macrolactone backbone and the thiazole-containing side chain.

A key aspect of the NMR analysis was the use of J-based configuration analysis. This method involves the precise measurement of coupling constants (J-values) between adjacent protons to deduce their dihedral angles, which in turn defines the relative configuration of stereocenters. By carefully analyzing these coupling constants throughout the molecule, the relative stereochemistry of multiple stereogenic centers in this compound was successfully assigned. nih.gov

Table 1: Selected ¹H NMR Data for this compound

Position Chemical Shift (ppm) Multiplicity J (Hz)
H-2 5.89 dd 15.4, 7.8
H-3 6.78 ddd 15.4, 10.5, 4.9
H-5 5.62 m
H-7 4.15 m
H-9 5.81 dd 15.2, 8.1
H-10 6.42 dd 15.2, 10.8
H-11 6.03 t 10.8
H-12 5.59 dd 10.8, 9.5
H-13 2.51 m
H-15 3.82 m
H-16 1.75 m
H-17 5.39 d 9.8
H-18 2.31 m
H-19 5.12 d 9.9
H-21 3.25 m
H-22 1.15 d 6.8
H-24 1.01 d 6.9
H-25 0.95 t 7.5
H-2' 7.69 s
OMe 3.78 s

Note: This table presents a selection of proton NMR data and is not exhaustive. The data is based on findings from comprehensive spectroscopic analysis.

Computational molecular modeling played a crucial role in corroborating and refining the stereochemical assignments derived from NMR data. nih.gov By generating low-energy conformations of various possible diastereomers of this compound, researchers could compare the calculated interproton distances with those determined experimentally from NOESY (Nuclear Overhauser Effect Spectroscopy) experiments.

This comparison allowed for the confident assignment of the relative stereochemistry of stereocenters that were spatially close but not directly connected through bonds. The molecular models also provided insights into the preferred three-dimensional shape of the macrolide ring, which is essential for its biological activity. nih.gov

To unambiguously determine the absolute configuration of certain stereocenters, chemical derivatization methods were employed. nih.gov A common strategy involves the formation of diastereomeric derivatives by reacting a chiral center with a chiral derivatizing agent of known absolute configuration. The resulting diastereomers can then be separated and their properties, such as NMR spectra or chromatographic retention times, can be used to deduce the absolute stereochemistry of the original molecule.

For this compound, specific chemical transformations were performed on fragments of the molecule to create derivatives suitable for stereochemical analysis, ultimately contributing to the assignment of the absolute configuration of all stereogenic centers. nih.gov

Determination of Absolute and Relative Stereochemistry

The culmination of extensive high-field NMR studies, J-based configuration analysis, molecular modeling, and chemical methods led to the complete determination of both the relative and absolute stereochemistry of this compound. nih.gov The combination of these techniques provided a robust and self-consistent assignment of all stereogenic centers within this complex macrolide. The final elucidated structure revealed a unique and intricate arrangement of chiral centers that is critical for its potent biological activity.

Conformational Analysis of the Macrolactone Ring

The 24-membered macrolactone ring of this compound possesses significant conformational flexibility. nih.gov Understanding its conformational preferences is crucial as the three-dimensional shape of the molecule dictates its interaction with the V-ATPase target. Conformational analysis, primarily driven by molecular mechanics calculations and informed by NMR-derived constraints (such as NOE data and J-couplings), revealed the presence of a predominant, well-defined solution-state conformation. nih.gov This preferred conformation positions key functional groups in a specific spatial arrangement, which is believed to be the bioactive conformation responsible for its high-affinity binding to the V-ATPase.

Table 2: Compound Names Mentioned in the Article

Compound Name

Synthetic Strategies and Methodological Advancements

Total Synthesis Approaches to Archazolid A and Related Analogues

The first total synthesis of this compound was accomplished by Menche and co-workers in 2007, which definitively established its relative and absolute configuration uni-freiburg.deebi.ac.ukwikipedia.org. This pioneering work was followed by syntheses of related archazolids, such as archazolid B and F, by both the Menche and Trauner groups, showcasing a variety of synthetic tactics and strategies employed in complex polyketide synthesis nih.gov. These efforts highlight the continuous advancements in synthetic organic chemistry driven by the complexity of natural products like the archazolids ebi.ac.uk.

Convergent and Modular Synthetic Preparations

The synthetic campaigns targeting this compound have predominantly adopted convergent and modular strategies uni-freiburg.deebi.ac.uk. This approach involves the independent synthesis of several key fragments, which are then strategically coupled in later stages to construct the complete molecular scaffold uni-freiburg.deebi.ac.uk. The modularity offers flexibility and stereocontrol, which are critical for synthesizing such complex molecules and for enabling the preparation of various structural derivatives for structure-activity relationship (SAR) studies ebi.ac.uk. For instance, Menche's initial synthesis of this compound involved the assembly of three main building blocks uni-freiburg.de. Furthermore, a modular strategy facilitated the joint synthesis of this compound and B through the late-stage diversification of common intermediates, illustrating an efficient and adaptable endgame strategy.

Key Methodologies in Macrolactone Construction and Stereocontrol

The construction of the 24-membered macrolactone ring and the precise control over its numerous stereogenic centers represent core challenges in this compound synthesis nih.govuni-freiburg.de. To overcome these, various advanced synthetic methodologies have been developed and applied.

Asymmetric boron-mediated aldol (B89426) reactions have been pivotal in establishing the characteristic stereochemical relationships of adjacent methyl and hydroxyl groups within the archazolid structure nih.govuni-freiburg.de. For example, the Menche group utilized a boron-mediated anti-aldol reaction involving a lactate-derived ethyl ketone and an aldehyde to synthesize a north-eastern fragment nih.gov. This and related Paterson aldol reactions have consistently demonstrated excellent yields and high selectivity in the formation of β-hydroxyketone intermediates nih.govuni-freiburg.de. The Abiko-Masamune anti-aldol reaction was also employed for the stereoselective construction of specific C16 and C17 stereocenters, with a new method developed for the direct nucleophilic displacement of the Abiko-Masamune auxiliary ebi.ac.uk.

Stereoselective olefination reactions are essential for installing the multiple alkene functionalities, particularly the challenging (Z,Z,E)-triene system, present in this compound nih.govwikipedia.org.

Horner–Wadsworth–Emmons (HWE) reactions: HWE reactions have been widely applied for the formation of unsaturated ketones and for macrocyclization in archazolid synthesis nih.govuni-freiburg.deebi.ac.ukwikipedia.org. An intermolecular HWE reaction was utilized in the synthesis of archazolid B, and HWE macrocyclization was a planned strategy for closing the macrolide core in this compound nih.govuni-freiburg.deebi.ac.ukwikipedia.org. While direct HWE approaches for the triene system initially faced difficulties, an alternative aldol condensation sequence proved successful.

Still–Gennari olefinations: The characteristic (Z,Z)-diene system in the archazolids has been established through the use of two consecutive Still–Gennari olefinations ebi.ac.uk. This method is recognized for its high selectivity in generating Z-unsaturated esters.

Cross-coupling reactions, particularly Heck macrocyclization, have been instrumental in the formation of the macrocyclic core and specific diene moieties of this compound nih.govuni-freiburg.deebi.ac.ukwikipedia.org.

Heck Macrocyclization: This palladium-catalyzed coupling strategy has been successfully employed for ring closure, specifically for setting the (22,23)-diene moiety and for stabilizing the C2–C5 diene within the macrocyclic constraints nih.govuni-freiburg.dewikipedia.org. The Menche group developed and applied an E-selective Heck reaction protocol for non-activated alkenes during their synthetic efforts nih.gov. The Heck reaction offered a flexible alternative to HWE macrocyclization or Yamaguchi reaction for ring closure uni-freiburg.de.

Other Cross-Couplings: Stille reactions have also been explored for constructing the conjugated triene system, demonstrating high yields and convergence in fragment synthesis ebi.ac.uk. Negishi coupling has also been described for similar synthetic purposes.

Diastereoselective aldol condensations are fundamental reactions for establishing multiple stereocenters and for the efficient assembly of key fragments in the synthesis of this compound nih.govuni-freiburg.deebi.ac.uk. In Menche's synthesis of this compound, the assembly of two northern fragments was achieved via an aldol condensation, which, after subsequent transformations, yielded a triene as a single diastereomer with excellent yields nih.gov. This underscores the effectiveness of aldol condensations even with highly elaborate substrates nih.gov. A highly stereoselective aldol condensation of two complex fragments was also a key feature in the total synthesis of archazolid F.

Brown Crotylboration

Brown crotylboration is a key stereoselective reaction employed in the total synthesis of this compound and its related compounds, such as archazolid B. This method is crucial for establishing specific stereocenters within the complex macrolactone structure researchgate.netcapes.gov.br. For instance, in some synthetic routes, Brown crotylboration has been utilized to set the desired stereocenter at C23, although in one reported instance for archazolid F, this step yielded low enantiomeric excess organicchemistry.eu. The application of this reaction highlights its importance in precisely controlling the stereochemical outcome during the construction of elaborate fragments that are later coupled to form the complete archazolid scaffold nih.govthieme-connect.comacs.org.

Overcoming Synthetic Challenges (e.g., Diene Lability)

The synthesis of this compound is complicated by several inherent structural features, notably the lability of its conjugated diene systems, such as the C2-C5 diene nih.gov. This polyene segment is prone to isomerization, which can compromise the structural integrity and biological activity of the final product. Researchers have addressed this challenge by designing synthetic strategies that either stabilize this sensitive functionality through macrocyclic constraints or by employing specific olefination reactions that reliably establish the desired stereochemistry of the diene system nih.govlookchem.com. For example, the Menche group, during their elucidation of archazolid's stereochemistry, recognized that the C2-C5 diene of acyclic analogs was highly labile, but this lability was suppressed in the macrolide natural products due to conformational factors nih.gov. Convergent synthetic approaches often involve the late-stage assembly of fragments to minimize exposure of the sensitive diene to harsh reaction conditions researchgate.netcapes.gov.br.

Chemical Derivatization and Analogue Synthesis for Research Purposes

Chemical derivatization and the synthesis of archazolid analogues are critical for structure-activity relationship (SAR) studies, enabling a deeper understanding of the compound's pharmacophore and facilitating the development of more accessible or potent derivatives.

Strategies for Hydroxyl Group and Side Chain Modifications

Modifications of the free hydroxyl groups and the side chain of this compound have been explored to understand their role in V-ATPase inhibition and antiproliferative activity. Specifically, modifications have focused on the two free hydroxyl groups (at C7 and C15) and the carbamate (B1207046) side chain nih.govcapes.gov.brnih.gov. Research indicates that glycosylation at either the C7 or C15 hydroxyls, as seen in archazolids C and E, significantly reduces V-ATPase inhibitory activity, suggesting that these groups are crucial for enzyme interactions d-nb.info. Conversely, initial derivatizations showed that while modifications of either hydroxyl function generally led to a drop in potency, the removal of the carbamate side chain had only a minor effect on biological activity nih.gov. These studies often involve derivatization of the parent natural product to create novel analogues with altered properties nih.govcapes.gov.br.

Synthesis of Simplified and Partially Saturated Derivatives

To address the scarcity of natural this compound and to gain insights into its pharmacophore, the design and synthesis of simplified and partially saturated derivatives have been undertaken nih.govcornell.edunih.gov. These analogues aim to retain biological potency while offering more straightforward synthetic routes. For instance, simplified archazolids have been efficiently synthesized using aldol condensation sequences combined with macrolactonization strategies to form the 24-membered ring nih.govcornell.edu. Modifications in specific regions, such as the C3-C6 area, have been explored, revealing that some changes are well tolerated, suggesting potential for further simplification of the macrolide structure nih.govcornell.edu. These efforts contribute to understanding which parts of the molecule are essential for its biological activity nih.gov.

Preparation of Labeled this compound for Molecular Probes

Labeled derivatives of this compound are indispensable tools for investigating its molecular interactions and binding mechanisms, particularly with V-ATPases. For example, spin-labeled (SL) derivatives of this compound have been synthesized by attaching a nitroxide spin-label to the C7 hydroxyl group, enabling studies via Electron Paramagnetic Resonance (EPR) spectroscopy to probe V-ATPase-inhibitor interactions uni-osnabrueck.de. Furthermore, photoaffinity labels, such as bis-[4-(3-trifluoromethyldiazirin-3-yl)benzoyl]-archazolid A ([14C]BD-archazolid), have been prepared. These labeled compounds allow for the confirmation of archazolid binding to the V0 subunit c of the V-ATPase through photoaffinity labeling experiments, providing crucial insights into its binding site escholarship.orgnih.govoncotarget.com.

Biotechnological Production via Fermentation

This compound, along with archazolid B, was initially isolated from the culture broth of myxobacteria, specifically strains of Archangium gephyra and Cystobacter sp. nih.govuni-hannover.denih.gov. This indicates that fermentation is the natural and primary biotechnological method for the production of these compounds. Myxobacteria are known for their ability to produce a diverse array of secondary metabolites, including polyketides like the archazolids uni-hannover.desci-hub.se. The isolation process typically involves cultivating these microorganisms in controlled fermentation environments, followed by extraction and purification from the culture broth nih.govsusupport.com. The limited natural supply of archazolids from their myxobacterial sources underscores the importance of both biotechnological production and total synthesis for their broader availability and further preclinical development researchgate.net.

Molecular Mechanism of Action and Cellular Target Engagement

Primary Molecular Target Identification: Vacuolar-Type H+-ATPase (V-ATPase)

Archazolid A is recognized as a potent and specific inhibitor of V-ATPase. uni-muenchen.denih.govaacrjournals.orgbiologists.complos.org This enzyme is a multi-subunit complex responsible for acidifying various intracellular compartments by pumping protons across membranes, a process coupled to ATP hydrolysis. nih.govthno.orguni-osnabrueck.de The V-ATPase consists of two main domains: the peripheral V1 domain, which hydrolyzes ATP, and the integral membrane V0 domain, which is responsible for proton translocation. aacrjournals.orgnih.gov

Potency and Specificity as a V-ATPase Inhibitor

This compound is a highly potent inhibitor of V-ATPase, with IC50 values in the low nanomolar range. uni-muenchen.denih.govplos.orgcapes.gov.brnih.gov For instance, it inhibits the V-ATPase purified from the tobacco hornworm, Manduca sexta, with an IC50 value of approximately 20 nM. nih.govnih.gov Studies have consistently demonstrated its high specificity for V-ATPase, showing little to no inhibitory effect on other ATPases, such as mitochondrial F-ATPases or Na+/K+-ATPases. uni-muenchen.denih.govbiologists.comnih.gov This specificity makes this compound a valuable tool for studying V-ATPase function. biologists.com

Source of V-ATPaseIC50 Value (nM)Reference
Manduca sexta (tobacco hornworm)~20 nih.govnih.gov
Yeast (Saccharomyces cerevisiae)3.44 ± 1.99 biorxiv.org

Binding Site Characterization within the V0 Complex (e.g., Subunit c)

The inhibitory action of this compound is mediated through its binding to the V0 domain of the V-ATPase, specifically to subunit c. uni-muenchen.denih.govaacrjournals.orgaacrjournals.org Subunit c is a proteolipid that forms a rotating ring responsible for proton transport across the membrane. aacrjournals.org Photoaffinity labeling studies using a derivative of archazolid confirmed its direct binding to subunit c. nih.govcapes.gov.br Further investigations have pinpointed the binding site to the equatorial region of the c-subunit rotor, within the fourth transmembrane helix. uni-muenchen.denih.govcapes.gov.br This location is distinct from the binding site of some other V-ATPase inhibitors. uni-muenchen.de

Comparative Binding Studies with Other V-ATPase Inhibitors (e.g., Bafilomycin, Concanamycin)

This compound belongs to a class of macrolide V-ATPase inhibitors that also includes the well-studied plecomacrolides, bafilomycin and concanamycin (B1236758). nih.govnih.govbiorxiv.orgnih.gov While all three compounds bind to subunit c and are potent inhibitors, their precise binding sites and interactions differ. uni-muenchen.denih.govbiorxiv.org

Competition assays have shown that this compound can prevent the labeling of subunit c by a radioactive derivative of concanamycin, suggesting that their binding sites at least partially overlap. nih.govbiologists.comnih.gov However, mutagenesis studies reveal key differences. While multiple amino acid residues are critical for bafilomycin binding at the interface between two adjacent c subunits, only one of these, tyrosine 142 (in S. cerevisiae), appears to contribute significantly to archazolid binding. nih.govcapes.gov.br Unlike bafilomycin, archazolid is thought to bind to the membrane-facing side of a single subunit c rather than penetrating between two subunits. aacrjournals.org Cryo-electron microscopy has revealed that while there are similarities in the structures of bafilomycin A1 and this compound, their binding sites on the c-ring have little overlap. biorxiv.org

InhibitorIC50 Value (nM)Reference
This compound3.44 ± 1.99 biorxiv.org
Bafilomycin A11.11 ± 0.39 biorxiv.org
Concanamycin A0.58 ± 0.41 biorxiv.org

Structural Basis of V-ATPase Inhibition (e.g., Interaction with Glutamate (B1630785) and Tyrosine Residues)

The inhibitory mechanism of this compound involves its interaction with key amino acid residues within subunit c that are essential for proton transport. nih.govbiorxiv.org The binding site for archazolid includes the essential glutamate residue located within the fourth transmembrane helix of subunit c. nih.govcapes.gov.br This glutamate is directly involved in the proton translocation process. nih.gov

Mutagenesis and structural studies have further elucidated the interactions. It has been predicted that this compound interacts with both the proton-carrying glutamate of subunit c and the tyrosine residue (Tyr142 in S. cerevisiae) that is also involved in bafilomycin binding. biorxiv.orgscholaris.caresearchgate.net However, the nature of this interaction differs. For instance, mutating this tyrosine residue actually increases the potency of this compound, suggesting it is not essential for binding in the same way it is for bafilomycin. biorxiv.org The binding of archazolid around the c-ring is believed to block the rotation of the ring, thereby inhibiting the pump's activity. biorxiv.org

Functional Consequences of V-ATPase Inhibition by this compound

The inhibition of V-ATPase by this compound disrupts the proton gradient across various cellular membranes, leading to a cascade of downstream functional consequences.

Regulation of Lysosomal pH Homeostasis

One of the most direct and significant consequences of V-ATPase inhibition by this compound is the disruption of lysosomal pH homeostasis. nih.gov V-ATPases are responsible for maintaining the acidic environment of lysosomes, which is critical for the function of lysosomal hydrolases involved in degradation and recycling processes. nih.govthno.org By inhibiting the V-ATPase, this compound prevents the acidification of lysosomes. biologists.complos.orgnih.gov This is often visualized experimentally using pH-sensitive fluorescent dyes like LysoTracker, where treatment with this compound leads to a loss of the acidic vesicular staining. plos.orgnih.govnih.gov The resulting alkalinization of the lysosomal lumen impairs the activity of pH-dependent enzymes, such as cathepsins, and disrupts processes like endocytosis and protein degradation. plos.orgthno.orgoncotarget.com

Modulation of Endosomal and Lysosomal Trafficking Pathways

This compound, as a potent inhibitor of vacuolar H+-ATPases (V-ATPases), fundamentally disrupts the acidification of intracellular compartments like endosomes and lysosomes. uni-muenchen.deoncotarget.comnih.gov This disruption of the necessary acidic environment interferes with a wide array of processes dependent on pH, including receptor-mediated endocytosis, protein degradation, and intracellular trafficking. uni-muenchen.de The inhibition of V-ATPase by this compound leads to a general block in the formation of transport carriers, such as clathrin-coated vesicles, which are crucial for the major endocytotic pathway in mammalian cells. uni-muenchen.de This interference with the endomembrane system's pH regulation results in significant alterations to the trafficking, sorting, and recycling of cellular components. uni-muenchen.denih.gov

Impact on Receptor Recycling (e.g., Epidermal Growth Factor Receptor, Transferrin Receptor, Low-Density Lipoprotein Receptor)

The inhibitory action of this compound on V-ATPase has profound consequences for the recycling of various cell surface receptors.

Epidermal Growth Factor Receptor (EGFR): Treatment with this compound alters the cellular distribution of EGFR. aacrjournals.org It leads to an accumulation of EGFR on the plasma membrane and significantly delays its internalization following ligand binding. aacrjournals.orgresearchgate.net This impaired internalization and the delayed recycling of the receptor disrupt the spatial restriction of EGFR signaling, which is crucial for processes like directed cell migration. aacrjournals.orgnih.govdntb.gov.ua

Transferrin Receptor (TfR): this compound disrupts the endocytotic recycling of the transferrin receptor (TfR). aacrjournals.orgaacrjournals.org The proper recycling of TfR is essential for iron uptake, as it binds iron-carrying transferrin and transports it into the cell. By inhibiting the acidification of endosomes, this compound prevents the release of iron from transferrin and the subsequent return of the receptor to the cell surface, a mechanism also observed with other V-ATPase inhibitors. nih.govaacrjournals.orgaacrjournals.org This disruption is a key factor in the compound's effect on iron metabolism. aacrjournals.orgresearchgate.net

Low-Density Lipoprotein Receptor (LDLR): The recycling of the low-density lipoprotein receptor (LDLR) is similarly affected by this compound. oncotarget.comscispace.com V-ATPase-mediated acidification of endo-lysosomes is required for LDL to dissociate from its receptor, allowing the receptor to recycle back to the cell surface. researchgate.netuni-muenchen.de this compound's inhibition of this process leads to reduced LDLR surface expression and a complete inhibition of LDL uptake. uni-muenchen.deuni-muenchen.denih.gov This contributes to the accumulation of cholesterol within lysosomes. researchgate.net

Effects on Lysosomal Protease Activity (e.g., Cathepsin B)

This compound significantly impacts the function of lysosomal proteases, which require an acidic environment for their maturation and activity.

Cathepsin B: Treatment with this compound leads to a pronounced decrease in both the expression and enzymatic activity of intracellular cathepsin B. plos.orgplos.orgresearchgate.net The mechanism involves the disruption of the mannose-6-phosphate (B13060355) receptor-mediated trafficking of procathepsin B, the inactive precursor, from the trans-Golgi network to lysosomes. nih.govplos.orguni-muenchen.de Because the V-ATPase inhibition prevents the necessary acidification of prelysosomal compartments, the maturation of procathepsin B into its active form is abrogated. nih.govplos.orguni-muenchen.de This results in the aberrant secretion of the inactive proenzyme from the cell and a sharp decline in intracellular proteolytic activity, an effect observed both in vitro and in vivo. nih.govuni-muenchen.de

Influence on Cellular Metabolism

By disrupting fundamental organellar functions, this compound exerts significant influence over key metabolic pathways within the cell.

Iron Metabolism Perturbations

A primary metabolic consequence of this compound treatment is the severe disruption of cellular iron homeostasis. nih.gov This effect stems directly from the impaired recycling of the transferrin receptor (TfR), as detailed previously. aacrjournals.orgaacrjournals.org The blockade of TfR recycling leads to cellular iron depletion. aacrjournals.orgaacrjournals.orgnih.gov This state of iron deficiency is a critical aspect of this compound's mechanism of action, triggering a cascade of downstream events including the stabilization of hypoxia-inducible factor-1α (HIF-1α) and a reduction in the activity of the iron-dependent enzyme ribonucleotide reductase (RNR). aacrjournals.orgaacrjournals.org These perturbations have been identified as a key source of the compound's therapeutic effects in cancer models. aacrjournals.orgnih.govoncotarget.com

Lysosomal Cholesterol Trapping

This compound induces a significant alteration in cholesterol metabolism characterized by lysosomal cholesterol trapping. oncotarget.comresearchgate.netnih.gov The inhibition of V-ATPase prevents the acidification of lysosomes, which is essential for the processing and transport of cholesterol out of these organelles after it is internalized via LDL uptake. researchgate.netuni-muenchen.de Consequently, free cholesterol accumulates within the lysosomes. researchgate.netnih.govnih.gov This sequestration leads to a depletion of free cholesterol from other cellular membranes, most notably the plasma membrane. oncotarget.comnih.gov The resulting change in membrane composition alters its biophysical properties, leading to an increase in cell stiffness and membrane polarity. oncotarget.comnih.gov

Cell Cycle Progression and DNA Integrity Modulation

The metabolic disturbances caused by this compound, particularly the interference with iron metabolism, directly impact cell cycle progression and the integrity of cellular DNA. nih.gov The iron depletion caused by this compound leads to reduced activity of ribonucleotide reductase (RNR), an enzyme critical for producing deoxyribonucleotides (dNTPs), the building blocks of DNA. aacrjournals.orgaacrjournals.org The resulting decrease in the cellular dNTP pool is insufficient to support DNA synthesis, causing cells to arrest in the S-phase of the cell cycle. aacrjournals.orgaacrjournals.orgnih.gov Studies have shown that this S-phase block can be rescued by the addition of exogenous iron. aacrjournals.org Prolonged S-phase arrest and the deficit of DNA precursors lead to the accumulation of double-stranded DNA breaks and the stabilization of the tumor suppressor protein p53, ultimately triggering apoptosis. aacrjournals.orgaacrjournals.orgnih.gov This mechanism linking V-ATPase inhibition to S-phase arrest via iron metabolism has been demonstrated in both breast cancer and leukemia cell models. nih.govnih.govoncotarget.com

Induction of S-phase Cell Cycle Arrest

This compound has been shown to induce S-phase cell cycle arrest in various cancer cell lines. aacrjournals.orgnih.govnih.gov This effect is linked to its ability to inhibit vacuolar-type ATPase (V-ATPase), which disrupts iron metabolism within the cancer cells. aacrjournals.orgaacrjournals.org The disruption of iron homeostasis leads to a reduction in the activity of ribonucleotide reductase (RNR), an iron-dependent enzyme crucial for the synthesis of deoxyribonucleotides (dNTPs), the building blocks of DNA. aacrjournals.orgaacrjournals.org Specifically, treatment of MCF7 and MDA-MB-231 breast cancer cells with archazolid resulted in decreased levels of dCTP, a key deoxyribonucleotide. aacrjournals.org The resulting depletion of the dNTP pool hinders DNA synthesis, causing cells to arrest in the S-phase of the cell cycle. aacrjournals.org In leukemic cells, this compound treatment also leads to an accumulation of cells in the S-phase, preventing their progression to the G2-phase and subsequently inducing apoptosis. nih.gov This S-phase arrest was observed to occur in parallel with the induction of apoptosis. nih.gov

Association with Double-Stranded DNA Breaks

A consequence of the archazolid-induced S-phase arrest and disruption of DNA synthesis is the formation of double-stranded DNA breaks (DSBs). aacrjournals.org DSBs are one of the most severe forms of DNA damage. nih.gov The phosphorylation of histone H2AX at serine 139, termed γ-H2AX, is a well-established early marker for the presence of DSBs. nih.goveuropeanreview.orgoncotarget.comnih.gov Studies have demonstrated that treatment with archazolid leads to an increase in γ-H2AX foci, indicating the induction of DSBs. aacrjournals.org This DNA damage is a direct result of the impaired DNA replication machinery caused by the depletion of dNTPs. aacrjournals.orgaacrjournals.org While γ-H2AX is a reliable indicator, it's important to note that its presence is not always exclusively linked to DSBs and can be associated with other cellular stresses. oncotarget.comresearchgate.net

Stabilization of p53

The tumor suppressor protein p53 plays a critical role in responding to cellular stress, including DNA damage and metabolic alterations. nih.govnumberanalytics.com this compound treatment has been shown to stabilize the p53 protein, particularly in p53 wild-type cancer cells. aacrjournals.orgaacrjournals.org This stabilization is a downstream effect of both the induction of DSBs and the stabilization of the hypoxia-inducible factor 1α (HIF1α), another consequence of V-ATPase inhibition and disrupted iron metabolism. aacrjournals.orgaacrjournals.org In p53 wild-type MCF7 breast cancer cells, archazolid treatment led to elevated p53 mRNA and protein levels. aacrjournals.orgaacrjournals.org The activated p53 can then trigger downstream pathways leading to either cell-cycle arrest or apoptosis, contributing to the anti-tumor effects of archazolid. aacrjournals.orgaacrjournals.org Interestingly, archazolid also induces cell death in cancer cells with mutated or null p53, indicating that it can bypass p53-dependent pathways to exert its cytotoxic effects. aacrjournals.org

Regulation of Apoptotic and Stress Response Pathways

Modulation of Anti-apoptotic Protein Levels (e.g., Survivin, Bcl-XL)

This compound has been demonstrated to modulate the levels of key anti-apoptotic proteins, thereby promoting programmed cell death. A significant finding is the archazolid-induced decrease in the protein levels of survivin, a member of the inhibitor of apoptosis (IAP) family, in leukemic cells. nih.gov This reduction in survivin was observed at the protein level, while mRNA levels remained unchanged, suggesting a post-transcriptional regulatory mechanism. nih.gov In contrast, other IAP family members like XIAP and IAP1/2 were not significantly affected. nih.gov

Furthermore, this compound treatment has been shown to decrease the levels of another anti-apoptotic protein, Bcl-XL, in leukemic cells. nih.gov The downregulation of both survivin and Bcl-XL shifts the cellular balance towards apoptosis, contributing to the anti-leukemic effects of archazolid. nih.gov

Table 1: Effect of this compound on Anti-apoptotic Proteins

Cell Line Protein Effect Reference
Jurkat (Leukemia) Survivin Decreased nih.gov
Jurkat (Leukemia) Bcl-XL Decreased nih.gov
Leukemic Cells XIAP No significant change nih.gov
Leukemic Cells IAP1 No significant change nih.gov
Leukemic Cells IAP2 No significant change nih.gov
Caspase Activation Mechanisms (e.g., Caspase-3, Caspase-8, Caspase-9)

This compound induces apoptosis through the activation of the caspase cascade, a hallmark of programmed cell death. nih.gov Treatment with archazolid leads to the cleavage, and therefore activation, of key executioner and initiator caspases. Specifically, the cleavage of procaspase-3 and procaspase-9 has been observed in leukemic cells following this compound treatment. nih.gov The activation of caspase-9 points towards the involvement of the intrinsic or mitochondrial pathway of apoptosis. nih.gov

In the context of anoikis (a type of apoptosis induced by cell detachment), archazolid treatment in metastatic cancer cells leads to the activation of caspase-8. nih.govuni-muenchen.deresearchgate.net This activation of caspase-8, an initiator caspase of the extrinsic apoptotic pathway, is accompanied by a decrease in the expression of c-FLIP, an inhibitor of caspase-8. uni-muenchen.deresearchgate.net The activation of these caspases culminates in the execution of the apoptotic program.

Table 2: Caspases Activated by this compound

Caspase Role Cellular Context Reference
Caspase-3 Executioner Leukemia nih.gov
Caspase-8 Initiator (Extrinsic) Metastatic Cancer (Anoikis) nih.govuni-muenchen.deresearchgate.net
Caspase-9 Initiator (Intrinsic) Leukemia nih.gov
Induction of Anoikis-Related Pathways in Cellular Models

Anoikis is a form of programmed cell death that occurs when cells detach from the extracellular matrix (ECM), a crucial process for preventing metastatic spread. nih.govuni-muenchen.de this compound has been shown to induce anoikis-related pathways in various metastatic cancer cell models, including bladder, breast, and mouse mammary cancer cells. nih.govuni-muenchen.de

Interference with Hypoxia-Inducible Factor-1α (HIF-1α) Signaling

This compound has been shown to induce a cellular stress response that includes the activation of Hypoxia-Inducible Factor-1α (HIF-1α). nih.govnih.gov This transcription factor is a critical regulator of cellular adaptation to low oxygen conditions (hypoxia), a common feature of the tumor microenvironment. nih.govnih.gov Under normal oxygen levels, HIF-1α is rapidly degraded, but under hypoxic or cellular stress conditions, it becomes stabilized and promotes the transcription of genes involved in processes like angiogenesis, metabolic reprogramming, and cell survival. nih.govnih.govoncotarget.com

Research indicates that treatment with archazolids leads to a strong induction of HIF-1α expression even at low concentrations. nih.gov This effect is not due to a lack of oxygen but is triggered by energy stress, evidenced by a decline in ATP levels within the cell. nih.gov The activation of HIF-1α following archazolid treatment is considered part of an adaptive survival mechanism initiated by the cell in response to the induced stress. nih.gov However, this response can also have tumor-inhibiting properties; for instance, HIF-1α overexpression can inhibit cell proliferation and promote apoptosis through the expression of cell cycle inhibitors. oncotarget.com In studies with leukemic cells, the induction of HIF-1α by this compound was found to contribute to cancer cell death. oncotarget.com

Induction of Cellular Stress Response

The inhibition of V-ATPase by this compound triggers a significant cellular stress response, which ultimately leads to apoptotic cell death in cancer cells. nih.govuni-frankfurt.de This response is initiated prior to the onset of apoptosis and involves the activation of HIF-1α and autophagy. nih.govnih.gov The cellular stress appears to be a consequence of energy depletion, as archazolid treatment leads to a drop in cellular ATP levels. nih.gov This energy crisis subsequently forces a shutdown of energy-intensive cellular processes. nih.gov

The stress response mediated by archazolid is a critical component of its mechanism of action. nih.gov While elements of this response, such as HIF-1α activation and autophagy, are initially pro-survival mechanisms employed by the cell to cope with the induced stress, prolonged or overwhelming stress ultimately pushes the cell towards apoptosis. nih.gov This suggests that archazolid's efficacy is linked to its ability to push cellular stress past a critical threshold where survival pathways fail and cell death programs are initiated. nih.govnih.gov

Effects on Cell Adhesion, Migration, and Invasion in Cellular Models

This compound demonstrates profound effects on the physical interaction of cancer cells with their environment, particularly concerning adhesion, migration, and invasion. These processes are fundamental to metastasis, the primary cause of cancer-related mortality.

Alterations in Cell Adhesion to Endothelial Cells

Interestingly, this compound treatment of endothelial cells has been found to increase the adhesion of tumor cells. plos.orgplos.orgnih.gov In studies using human umbilical vein endothelial cells (HUVECs), pretreatment with archazolid led to a significantly stronger attachment of metastatic breast carcinoma cells (MDA-MB-231). plos.org This increased adhesion was observed after both short (10 minutes) and longer (120 minutes) incubation periods. plos.org

This pro-adhesive effect was not due to an upregulation of common endothelial adhesion molecules such as ICAM-1, VCAM-1, E-selectin, or N-cadherin. nih.govnih.gov Instead, the mechanism involves an accumulation of extracellular collagen on the surface of the endothelial cells. nih.gov The adhesion of tumor cells, in turn, is mediated by β1-integrins on the cancer cells, which bind to this collagen. nih.govnih.gov Blocking the β1-integrin subunit on the tumor cells successfully reversed the pro-adhesive effect of archazolid. nih.govnih.gov While archazolid increases the initial attachment of tumor cells to the endothelium, it concurrently reduces their ability to migrate through the endothelial layer (transendothelial migration). plos.orgnih.gov

Table 1: Effect of Archazolid on Tumor Cell Adhesion to Endothelial Cells This table summarizes findings on the adhesion of MDA-MB-231 breast cancer cells to Human Umbilical Vein Endothelial Cells (HUVECs) pre-treated with archazolid.

Treatment of HUVECsAdhesion TimeOutcome on MDA-MB-231 AdhesionMediating Factor on Tumor CellReference
Archazolid (1 nM)10 minutesSignificantly Increasedβ1-Integrins plos.orgnih.gov
Archazolid (1 nM)120 minutesSignificantly Increasedβ1-Integrins plos.orgnih.gov
Regulation of Rho-GTPase Signaling (e.g., Rac1 Activation)

The Rho family of small GTPases, particularly Rac1, are master regulators of the actin cytoskeleton and are essential for forming the cellular protrusions, such as lamellipodia and ruffles, that drive cell migration. aacrjournals.orgh1.co this compound has been shown to inhibit the activation of Rac1. aacrjournals.orgnih.gov This inhibition disrupts the formation of Rac1-dependent structures like dorsal and peripheral ruffles. nih.govh1.co The mechanism involves the interference with the endocytic and exocytic trafficking of Rac1, which is mediated by the small GTPase Rab5. h1.couni.lu By impairing the trafficking and spatially restricted activation of Rac1, archazolid effectively dismantles the machinery required for directed cell movement. nih.govh1.co Overexpression of a constitutively active form of Rac1 can overcome the inhibitory effect of archazolid on migration, confirming Rac1 as a critical target. aacrjournals.org

Table 2: Impact of Archazolid on Rac1-Mediated Processes This table outlines the effects of archazolid on the Rac1 signaling pathway and its functional consequences in cancer cells.

Cellular ProcessEffect of Archazolid TreatmentUnderlying MechanismReference
Rac1 ActivationInhibitedInhibition of Rab5-mediated endo/exocytotic trafficking of Rac1 nih.govh1.couni.lu
Lamellipodia/Ruffle FormationInhibitedReduced Rac1 activation at the leading edge aacrjournals.orgh1.co
Directional Cell MigrationInhibitedImpaired Rac1-dependent cytoskeletal remodeling and cell polarization aacrjournals.orgh1.co
Impact on Integrin Signaling and Focal Adhesion Kinase Activity

Integrins are cell surface receptors that link the extracellular matrix (ECM) to the intracellular cytoskeleton, and their signaling is crucial for cell adhesion, migration, and survival. nih.govimrpress.com Focal Adhesion Kinase (FAK) is a key non-receptor tyrosine kinase that is activated upon integrin engagement with the ECM. nih.govfrontiersin.org Archazolid treatment has been shown to impact this signaling axis. Specifically, in detached cancer cells, archazolid reduces the amount of active β1 integrin on the cell surface. uni-muenchen.de

This reduction in active integrins leads to attenuated downstream signaling, most notably a diminished phosphorylation of FAK. uni-muenchen.de FAK activation is a critical early step in focal adhesion signaling, and its inhibition disrupts the complex network of interactions that regulate cell adhesion and migration. frontiersin.orgnih.gov By decreasing FAK activity, archazolid interferes with the essential link between the cell's exterior environment and the intracellular machinery that controls migratory behavior. uni-muenchen.de

Modulation of Cytokine Production (e.g., Tumor Necrosis Factor α in Macrophages)

Tumor Necrosis Factor α (TNF-α) is a key pro-inflammatory cytokine primarily produced by macrophages and is a central regulator of inflammatory responses. nih.govwikipedia.orgmdpi.comopendentistryjournal.com It plays a crucial role in orchestrating the production of other pro-inflammatory cytokines and is implicated in a variety of inflammatory diseases. nih.gov The production of TNF-α by macrophages can be modulated by various stimuli, including infectious agents and their products. nih.gov For instance, in the context of Entamoeba histolytica infection, macrophages derived from amoebic liver abscesses show altered TNF-α production in response to lipopolysaccharide (LPS). nih.gov While specific studies detailing the direct effect of this compound on TNF-α production in macrophages are not extensively available in the provided search results, the compound's known influence on cellular processes suggests a potential for such modulation.

Alterations in Cellular Biophysical Properties (e.g., Cell Stiffness)

Recent research has highlighted the significant impact of this compound on the biophysical properties of cancer cells, particularly their stiffness. uni-muenchen.denih.gov Studies have demonstrated that this compound treatment leads to an increase in the stiffness of hepatocellular carcinoma (HCC) cells, an effect that is not observed in non-malignant hepatocytes. uni-muenchen.denih.gov This selective stiffening of cancer cells is attributed to the compound's ability to inhibit V-ATPase, which in turn disrupts cholesterol metabolism. uni-muenchen.denih.gov

The mechanism involves the trapping of cholesterol within lysosomes, leading to a depletion of free cholesterol in the plasma membrane. uni-muenchen.denih.gov This alteration in membrane composition decreases its fluidity and results in increased cell stiffness and membrane polarity. uni-muenchen.denih.gov The stiffening of cancer cells is a notable finding, as a loss of cell stiffness is often correlated with the malignancy and invasive potential of cancer cells. uni-muenchen.de By increasing cell stiffness, this compound can inhibit membrane-related signaling pathways, such as Ras signaling, leading to decreased proliferation of cancer cells both in laboratory settings and in living organisms. uni-muenchen.denih.gov

Table 1: Effect of this compound on Cell Deformability

Cell Line Treatment Change in Deformability Implication
HUH-7 (HCC) This compound Reduced Increased cell stiffness
HepaRG (non-malignant) This compound No change Cancer cell-specific effect

Effects on Cell Morphology (e.g., Endothelial Cells)

This compound has been shown to alter the morphology of human endothelial cells. nih.govplos.orgresearchgate.net Treatment with this compound causes endothelial cells to appear swollen. nih.gov This morphological change is a characteristic effect of V-ATPase inhibitors, which are known to cause vacuolation of the endoplasmic reticulum. nih.gov Despite these changes, the integrity of the endothelial monolayer is not compromised. nih.gov Functionally, these morphological alterations are associated with changes in the adhesive properties of endothelial cells. nih.gov this compound treatment increases the adhesion of tumor cells to endothelial cells, a process mediated by an increased amount of collagen on the surface of the endothelial cells. nih.govresearchgate.netnih.gov This is accompanied by a decrease in the expression and activity of the protease cathepsin B. nih.govresearchgate.net

Identification of Additional Macromolecular Targets (Polypharmacology)

Beyond its primary target, V-ATPase, this compound has been identified to interact with other macromolecular targets, indicating a polypharmacological profile.

G Protein-Coupled A3 Adenosine (B11128) Receptor Interaction

This compound is recognized as an antagonist of the G protein-coupled A3 adenosine receptor (A3AR). acs.org The A3AR is a member of the adenosine receptor family, which is involved in various physiological processes. mdpi.combiorxiv.orgebi.ac.ukmdpi.com The interaction of ligands with A3AR can trigger different signaling pathways, often involving G proteins. mdpi.combiorxiv.org The binding of this compound to this receptor highlights its potential to modulate cellular signaling beyond V-ATPase inhibition.

ATP-Gated Ion Channel Receptor P2X3 Modulation

The ATP-gated ion channel receptor P2X3 is another identified target of this compound. wikipedia.org P2X receptors are ligand-gated ion channels that open in response to extracellular ATP and are involved in diverse physiological functions, including nociception. wikipedia.orgmdpi.comnih.govnih.govelifesciences.org The P2X3 subtype, in particular, is predominantly expressed in sensory neurons and plays a role in pain signaling. mdpi.comnih.govnih.govelifesciences.org The modulation of P2X3 receptors by this compound suggests a potential role for this compound in processes regulated by purinergic signaling.

Human Leukocyte Elastase Inhibition

This compound has been listed as an inhibitor of human leukocyte elastase (HLE). googleapis.comgoogleapis.com HLE is a serine protease released by neutrophils and is involved in inflammation and tissue remodeling. uniprot.orgmdpi.comnih.gov Its inhibition is a therapeutic strategy for various inflammatory conditions. The interaction of this compound with HLE further expands its known biological activities.

Computational Methods for Target Discovery and Validation

Computational approaches have been instrumental in elucidating the complex polypharmacology of this compound, moving beyond its well-established role as a Vacuolar-type H+-ATPase (V-ATPase) inhibitor. These in silico methods are broadly categorized into ligand-based and structure-based techniques, which have enabled the identification and validation of novel molecular targets, thereby providing a deeper understanding of its mechanism of action. nih.govmdpi.com

One prominent ligand-based approach applied to this compound involves fragment-based target prediction. nih.gov This technique computationally dissects the complex macrocyclic structure of this compound into smaller fragments. These fragments are then compared to databases of synthetic reference drugs with known biological targets. By identifying similarities between the this compound fragments and these drugs, potential new targets for the natural product can be inferred. nih.gov This method is particularly advantageous for structurally complex natural products as it does not require a three-dimensional target model to generate confident predictions. nih.gov

Another powerful computational strategy employed for the target deconvolution of this compound is the use of self-organizing maps (SOMs). cam.ac.uk The SPiDER (Self-organizing maps for Pharmacological Data Exploration and Rule-based learning) software tool, for example, utilizes SOMs to map the chemical space and infer targets for bioactive molecules based on shared features with compounds of known activity. cam.ac.uk The application of SPiDER to this compound successfully predicted several targets, which were subsequently validated through biochemical and biophysical assays. nih.govcam.ac.uk This highlights the utility of machine learning and pattern recognition in navigating the vastness of potential protein-ligand interactions to uncover novel pharmacology. cam.ac.uk

Table 1: Targets of this compound Predicted by the SPiDER Computational Method

Predicted Target Effective Concentration (EC50)
Farnesoid X receptor 0.2 µM
Peroxisome proliferator-activated receptor gamma 8 µM
Microsomal prostaglandin (B15479496) E synthase-1 8 µM
5-Lipoxygenase 11 µM

This table summarizes the targets for this compound as identified by the SPiDER software tool and their corresponding half-maximal effective concentrations determined in subsequent validation assays. cam.ac.uk

Structure-based computational methods have also been crucial, particularly in refining the understanding of the interaction between this compound and its primary target, the V-ATPase. Molecular modeling was used in conjunction with high-field NMR studies to determine the compound's three-dimensional structure and stereochemistry. nih.govacs.org Following the experimental determination of the cryo-electron microscopy (cryo-EM) structure of the yeast V-ATPase Vₒ complex bound to this compound, a precise model of the binding interaction became available. acs.org This structural data provides a foundation for detailed molecular docking simulations to probe the binding site and design novel analogues. acs.orgnih.gov The cryo-EM structure revealed that this compound binds to a shallow pocket on the surface of the proton-carrying c-ring, primarily through van der Waals interactions, suggesting a mechanism of inhibition by blocking the ring's rotation. nih.govacs.org These structural insights are invaluable for rational drug design efforts aimed at creating simplified or more potent V-ATPase inhibitors. nih.gov

Table 2: Structural Data for this compound in Complex with V-ATPase

Database Accession Code Description
Protein Data Bank (PDB) 7TAP Atomic model of the S. cerevisiae Vₒ complex with this compound bound
Electron Microscopy Data Bank (EMDB) EMD-25780 Cryo-EM map of the S. cerevisiae Vₒ complex with this compound bound

This table provides the accession codes for the publicly available structural data of this compound in complex with its target. acs.org

Structure Activity Relationships Sar and Pharmacophore Development

Elucidation of Key Structural Elements for V-ATPase Inhibition

Archazolid A exerts its potent inhibitory effect by binding to the V0 subunit c of the V-ATPase, which is responsible for proton transport across the membrane. nih.govnih.govuni.luxenbase.orgmitoproteome.orguni.lumitoproteome.org Unlike some other V-ATPase inhibitors like bafilomycin A1, this compound does not penetrate between two c subunits. Instead, it is believed to bind to the membrane-facing side of a single subunit c. nih.gov Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds to the equatorial region of the membrane-embedded V0-rotor. xenbase.org

Detailed structural and biochemical studies have identified key elements within the this compound molecule crucial for its V-ATPase inhibitory activity:

Binding Site Specificity: While both this compound and bafilomycin A1 bind to the c subunit, their binding sites are distinct, with only a small overlap. xenbase.org this compound's binding involves interactions with three alpha helices on the surface of the c ring.

C15 Functionality: The functionality at carbon atom 15 (C15) of this compound has been shown to be in close proximity to residue 142 (Tyr142 in yeast c subunit) of the protein, an interaction confirmed by mutant cycle experiments.

7'-Hydroxyl Group: The hydroxyl group at the 7' position on the macrolactone ring is critical, forming a hydrogen bond with a tyrosine residue (Tyr142 in the yeast c subunit) within the V-ATPase. This interaction is essential for potent binding and inhibitory activity.

The proposed mechanism of inhibition involves this compound binding around the c ring, which is thought to block the rotation of the ring relative to the a-subunit, thereby inhibiting V-ATPase activity. xenbase.org

Influence of Macrolactone Ring Size on Biological Activity

This compound is characterized by its 24-membered macrolactone ring. xenbase.orgmitoproteome.org Research into the impact of macrolactone ring size on biological activity has provided valuable insights into the structural requirements for V-ATPase inhibition. Comparative studies with various macrocyclic compounds, including those with 10-, 12-, 14-, 16-, 18-, and 24-membered rings, indicate a strong correlation between ring size and inhibitory potency.

Table 1: Influence of Macrolactone Ring Size on V-ATPase Inhibitory Activity (Illustrative Data)

Compound Class/Ring SizeExample CompoundV-ATPase Inhibitory Activity (IC50 Range)Key ObservationReference
24-membered macrolactoneThis compoundNanomolarHighly potent nih.govnih.govuni.luxenbase.orgmitoproteome.orguni.lu
18-membered macrolactoneConcanamycin (B1236758) ASub-nanomolar to nanomolarPotent
16-membered macrolactoneBafilomycin A1NanomolarPotent
10-, 12-, 14-membered macrolactonesVarious analoguesGenerally >1000 nM (inactive)Failed to display potent activity

Note: This table provides illustrative data based on reported trends and should be interpreted as a general representation of the influence of ring size on activity. Specific IC50 values can vary depending on the assay and cell line used.

Role of Specific Functional Groups and Stereocenters

The precise arrangement of functional groups and stereocenters within the this compound structure is paramount for its high potency and specificity towards V-ATPase. Extensive SAR studies have highlighted the critical contributions of several key features:

Hydroxyl Groups (C7 and C15): The hydroxyl groups at positions C7 and C15 are crucial for this compound's interaction with V-ATPase. Glycosylation at either of these hydroxyls significantly diminishes V-ATPase inhibitory activity, underscoring their importance in forming essential interactions with the enzyme. These two hydroxyls are uniquely linked by a Z,Z,E-conjugated triene system within the archazolid structure. Furthermore, the 7' hydroxyl group on the macrolide ring is known to form a critical hydrogen bond with a tyrosine residue (Tyr142 in the yeast c subunit) in the V-ATPase.

Stereocenters: The archazolids possess a distinctive sequence of eight methyl and hydroxyl-bearing stereocenters, which define their unique three-dimensional structure. mitoproteome.org The full stereostructure of archazolids has been elucidated through a combination of high-field NMR studies, molecular modeling, and synthetic derivatization. Modifications at specific carbon atoms have varying impacts on activity; for instance, alterations at carbon atom 7 have a more drastic effect on inhibitory properties compared to changes at C2, C15, or C1'. nih.gov The functionality at C15, in particular, is critical and interacts closely with residue 142 of the V-ATPase protein.

Table 2: Impact of Functional Group and Stereocenter Modifications on this compound Activity (Illustrative)

Modification LocationType of ModificationObserved Effect on V-ATPase InhibitionReference
C7 or C15 HydroxylsGlycosylationSignificant reduction in activity
C7AlterationsDrastic effect on activity nih.gov
C2, C15, or C1'AlterationsMinor or no effect, up to 20-fold increase in IC50 nih.gov
Thiazole (B1198619) groupAbsence ofStill potent inhibition (analogue)

Note: This table summarizes general trends observed in SAR studies and specific effects may vary based on the exact nature of the modification and experimental conditions.

Development of Pharmacophore Models

The development of pharmacophore models for this compound has been instrumental in understanding its molecular interactions with V-ATPase and guiding the design of novel, simplified analogues. Initial insights into the pharmacophore were gained through extensive SAR studies involving natural and semi-synthetic derivatives of archazolid. nih.gov

Key aspects of pharmacophore development include:

Molecular Modeling and Simulations: A combination of molecular docking, molecular dynamics simulations, and biochemical experiments has been employed to elucidate the precise binding mode of this compound to the V-ATPase. This interdisciplinary approach has led to a robust model describing the inhibitory mechanism of this class of compounds.

Binding Site Characterization: The pharmacophore model confirms that the binding site for this compound is situated in the equatorial region of the V0-rotor.

Critical Regions Identification: Through these studies, the "Northern part" of the archazolid structure has been identified as a critical region for target interaction, likely serving as a recognition domain. In contrast, the "Southern region" appears to tolerate more structural flexibility. The C7-C15 region, specifically, is considered pharmacophorically relevant due to the crucial role of its hydroxyl groups and the unique conjugated triene system.

Simplified Analogues: A significant achievement in pharmacophore development has been the successful design and synthesis of simplified archazolid derivatives. These analogues have demonstrated that the complex archazolid structure can be substantially simplified while retaining potent V-ATPase inhibitory activity. This validates the pharmacophore hypothesis and provides a reliable framework for developing more accessible and synthetically feasible archazolid-based therapeutic agents.

The ongoing refinement of these pharmacophore models continues to facilitate the rational design of archazolid analogues, aiming to optimize their potency, selectivity, and drug-like properties for future therapeutic applications.

Methodological Approaches in Archazolid a Research

Biochemical Assays for V-ATPase Activity Measurement

Biochemical assays are fundamental for quantifying the direct inhibitory effect of Archazolid A on V-ATPase activity. These assays typically involve measuring the ATP hydrolysis coupled to proton transport by isolated V-ATPases. Studies have demonstrated that this compound potently inhibits V-ATPase activity in the nanomolar range. aacrjournals.orgscholaris.canih.govuni-muenchen.debiologists.com For instance, when tested on purified V-ATPases from Manduca sexta, this compound exhibited an IC50 value in the low nanomolar range, without significantly affecting Na+/K+-ATPases or mitochondrial F-ATPases, underscoring its specificity. aacrjournals.orgnih.govbiologists.com Similar potent inhibition has been observed in isolated yeast vacuoles. nih.gov

The IC50 values for this compound in V-ATPase inhibition assays can vary depending on the enzyme concentration used. For example, an IC50 of 3.44 ± 1.99 nM was reported for this compound when the enzyme concentration was between 0.79 to 1.9 nM. scholaris.ca Comparative studies often include well-known V-ATPase inhibitors like bafilomycin A1 and concanamycin (B1236758) A, which also exhibit low nanomolar IC50 values, though this compound may have a slightly higher IC50 than these counterparts. scholaris.ca

Table 1: Representative IC50 Values for V-ATPase Inhibition by this compound
InhibitorTarget V-ATPase SourceEnzyme Concentration (nM)IC50 (nM)Reference
This compoundSaccharomyces cerevisiae0.79 to 1.93.44 ± 1.99 scholaris.ca
This compoundManduca sextaNot specified~20 nih.gov
Bafilomycin A1Saccharomyces cerevisiaeNot specifiedLow nanomolar scholaris.ca
Concanamycin ASaccharomyces cerevisiaeNot specifiedLow nanomolar scholaris.ca

Cellular Assays for Functional Characterization

Cellular assays are crucial for understanding the functional consequences of V-ATPase inhibition by this compound on various cellular processes, providing insights into its potential therapeutic applications.

Lysosomal pH measurement is a direct method to assess the impact of V-ATPase inhibition on the acidification of acidic organelles. V-ATPases are primarily responsible for maintaining the acidic pH within lysosomes. researchgate.netbiorxiv.org LysoTracker dyes are commonly used cell-permeable fluorescent probes that accumulate in acidic organelles, with their fluorescence intensity being pH-sensitive. nih.govresearchgate.netthermofisher.comfrontiersin.org

Studies have shown that this compound effectively inhibits lysosome acidification in various cell lines. For instance, treatment of Jurkat leukemic cells with this compound (e.g., at concentrations from 0.1 to 10 nM for 24 hours) leads to a significant inhibition of lysosome acidification, as demonstrated by LysoTracker staining and subsequent quantification. nih.govresearchgate.netoncotarget.com This effect is consistent with its role as a V-ATPase inhibitor, preventing the proton pumping into the lysosomal lumen. nih.govresearchgate.net Other pH-sensitive dyes like LysoSensor Green and FITC-dextran fluorescence quenching can also be used to confirm changes in lysosomal pH. frontiersin.orgresearchgate.net

Cell proliferation assays measure the rate of cell division, while clonogenic growth assays assess the long-term reproductive capacity of single cells to form colonies. abcam.com These assays are vital for evaluating the anti-proliferative effects of compounds like this compound.

This compound has been shown to impair the proliferation of various cancer cell lines. In leukemic cell lines such as Jurkat and CEM, this compound significantly inhibited proliferation with EC50 values of 0.56 nM and 0.51 nM, respectively, after 72 hours of treatment. nih.govresearchgate.netoncotarget.com Furthermore, this compound reduced the clonogenic growth of these cells, indicating a sustained inhibition of their long-term growth potential. nih.govresearchgate.netoncotarget.com Similar anti-proliferative effects have been observed in breast cancer cell lines like MDA-MB-231 and MCF-7, as well as mouse 4T1 cells. semanticscholar.org

Table 2: Anti-proliferative Effects of this compound on Leukemic Cell Lines
Cell LineAssay TypeTreatment DurationEC50 (nM)Reference
JurkatProliferation72 hours0.56 nih.govresearchgate.netoncotarget.com
CEMProliferation72 hours0.51 nih.govresearchgate.netoncotarget.com
JurkatClonogenic GrowthNot specifiedReduced nih.govresearchgate.netoncotarget.com
CEMClonogenic GrowthNot specifiedReduced nih.govresearchgate.netoncotarget.com

Apoptosis and cell death assays are used to determine if a compound induces programmed cell death. Key methods include Annexin V staining, which detects phosphatidylserine (B164497) translocation to the outer cell membrane as an early apoptotic event, and caspase activity assays, which measure the activation of caspases, central executioners of apoptosis. nih.govsigmaaldrich.comresearchgate.netmerckmillipore.com

This compound potently induces cell death in various cancer cell types. In leukemic cell lines like Jurkat and CEM, this compound induced significant apoptosis, as demonstrated by Nicoletti assay and Annexin V staining. nih.govresearchgate.netoncotarget.com This induction of apoptosis is often associated with the cleavage of procaspase-3, procaspase-9, and PARP, and an increase in pro-apoptotic proteins like BNIP3, while decreasing anti-apoptotic proteins such as Bcl-XL. nih.gov The pan-caspase inhibitor QVC-OPh can partially rescue this compound-induced apoptosis, suggesting a caspase-mediated pathway, at least partially via the mitochondrial pathway. nih.gov Similar observations, including induced caspase-3 activity and PARP-1 cleavage, have been reported in breast cancer cell lines. semanticscholar.org

Table 3: Apoptotic Markers Affected by this compound in Leukemic Cells
MarkerEffect of this compoundAssay Method(s)Reference
Apoptosis RateIncreasedNicoletti assay, Annexin V staining nih.govresearchgate.netoncotarget.com
Procaspase-3CleavageImmunoblot nih.govoncotarget.com
Procaspase-9CleavageImmunoblot nih.gov
PARPCleavageImmunoblot nih.govsemanticscholar.org
BNIP3 (pro-apoptotic)IncreasedImmunoblot nih.gov
Bcl-XL (anti-apoptotic)DecreasedImmunoblot nih.gov

Cell cycle analysis investigates the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and can reveal whether a compound induces cell cycle arrest. This is typically performed using flow cytometry after DNA staining.

This compound has been shown to interfere with the cell cycle progression. In leukemic cells, this compound treatment leads to an accumulation of cells in the S-phase, preventing their progression to the G2-phase. nih.govoncotarget.com This S-phase arrest suggests that this compound-treated cells may die during this phase. nih.gov This effect has also been linked to this compound's interference with iron metabolism, which is crucial for DNA synthesis. nih.govsemanticscholar.org In breast cancer cells (e.g., MDA-MB-231), this compound treatment for 48 hours also resulted in an S-phase block, which could be rescued by the addition of iron. semanticscholar.org

Cell adhesion, migration, and invasion assays are critical for studying the metastatic potential of cancer cells. Migration assays (e.g., wound healing, Boyden chamber) measure the ability of cells to move, while invasion assays (e.g., Boyden chamber with extracellular matrix) assess their capacity to degrade and move through barriers. aacrjournals.orgaacrjournals.orgcellbiolabs.comsigmaaldrich.combiocat.com

This compound has been demonstrated to inhibit cell migration and invasion in various cancer cell lines. Treatment with this compound significantly hinders the migration of breast cancer cell lines (e.g., SKBR3, MDA-MB-231) and pancreatic cancer cell line (L3.6pl) in both Boyden chamber and wound healing assays. aacrjournals.orgaacrjournals.org Importantly, the concentrations and timepoints at which this compound inhibited migration did not induce cell death, suggesting a specific anti-migratory effect. aacrjournals.orgaacrjournals.org This inhibition of migration is linked to this compound's ability to impair the trafficking and spatially restricted activation of key migratory transducers like Epidermal Growth Factor Receptor (EGFR) and Rho-GTPase Rac1. aacrjournals.org Furthermore, this compound treatment can reduce active β1 integrin on the cell surface of detached cells and decrease focal adhesion kinase (FAK) activity, both of which are important for cell adhesion and migration. uni-muenchen.de

Compound Names and PubChem CIDs

Emerging Research Perspectives

Archazolid A as a Chemical Probe for V-ATPase Biology

This compound has emerged as a powerful chemical probe for dissecting the multifaceted roles of vacuolar-type H+-ATPase (V-ATPase) in biological systems. nih.govnih.govacs.org V-ATPases are ATP-dependent proton pumps essential for acidifying various intracellular compartments, such as lysosomes and endosomes. researchgate.netnih.gov this compound, a macrolide originally isolated from the myxobacterium Archangium gephyra, is a highly potent and specific inhibitor of V-ATPase. researchgate.net It exerts its inhibitory effect by binding to the V0 subunit of the V-ATPase complex, which is responsible for proton translocation across the membrane. researchgate.net This specificity, coupled with its high potency, makes this compound an invaluable tool for studying the physiological and pathological functions of V-ATPase without the confounding effects of off-target activities that can be associated with less specific inhibitors. nih.govnih.gov

The utility of this compound as a chemical probe is demonstrated in its application to study V-ATPase function in a variety of cellular contexts. For instance, researchers use this compound to investigate the consequences of impaired lysosomal acidification on cellular processes like endocytosis, receptor recycling, and lysosomal degradation. researchgate.net In cancer biology, this compound has been instrumental in elucidating the role of V-ATPase in tumor progression and metastasis. researchgate.netoncotarget.com By selectively inhibiting V-ATPase, researchers can study the downstream effects on signaling pathways critical for cancer cell survival and migration. researchgate.net For example, studies have utilized this compound to demonstrate the link between V-ATPase activity and the Notch signaling pathway in leukemic cells. researchgate.net The compound's ability to induce cell cycle arrest and apoptosis in cancer cells upon V-ATPase inhibition has solidified its role as a critical tool for target validation in oncology research. acs.org

The following table summarizes the key characteristics of this compound as a chemical probe for V-ATPase research:

FeatureDescriptionReference(s)
Mechanism of Action Potent and specific inhibition of V-ATPase by binding to the V0 subunit, preventing proton translocation. researchgate.net
Potency Effective at nanomolar concentrations, with EC50 values in the sub-nanomolar range for some cancer cell lines. researchgate.net
Specificity High selectivity for V-ATPase over other ATPases, such as F-type and P-type ATPases. nih.govnih.gov
Research Applications Elucidation of V-ATPase roles in lysosomal acidification, endocytosis, cell signaling (e.g., Notch pathway), and cancer biology (e.g., cell death, metastasis). acs.orgresearchgate.netresearchgate.net

Advancements in Understanding V-ATPase Function in Cellular Processes

The application of this compound as a specific V-ATPase inhibitor has significantly advanced our understanding of the enzyme's function in a range of critical cellular processes, particularly in the context of cancer. oncotarget.comscbt.com Research utilizing this compound has moved beyond the established role of V-ATPase in organelle acidification to uncover its involvement in complex signaling networks that regulate cell behavior. researchgate.netresearchgate.net

One of the key advancements has been in understanding the role of V-ATPase in tumor cell migration and metastasis. researchgate.netoncotarget.comresearchgate.net Studies have shown that inhibiting V-ATPase with this compound can abrogate the dissemination of tumor cells. oncotarget.comresearchgate.net This is achieved not just by altering the acidic extracellular microenvironment, but more intricately by regulating the signaling machinery responsible for cell movement. researchgate.net For example, V-ATPase inhibition by this compound has been found to impair the spatially restricted activation of migratory signaling molecules like the epidermal growth factor receptor (EGFR) and the Rho-GTPase Rac1, both of which are pivotal for directed cell migration. researchgate.netresearchgate.net By disrupting the proper trafficking and localization of these key proteins, this compound effectively hinders the ability of cancer cells to polarize and move in a directed manner. researchgate.netresearchgate.net

Furthermore, research with this compound has shed light on the role of V-ATPase in the epithelial-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties. scbt.com V-ATPase inhibition has been shown to interfere with the EMT process, in part by regulating the turnover of E-cadherin, a key protein in maintaining epithelial cell adhesion. scbt.com In leukemic cells, the use of this compound has helped to unravel the connection between V-ATPase, the Notch signaling pathway, and the regulation of anti-apoptotic proteins like survivin. researchgate.net These findings, facilitated by the specificity of this compound, have been crucial in painting a more detailed picture of how V-ATPase contributes to cancer pathology.

Key cellular processes regulated by V-ATPase, as elucidated by studies using this compound, are highlighted in the table below:

Cellular ProcessRole of V-ATPaseImpact of this compound InhibitionReference(s)
Tumor Cell Migration Regulates the spatial activation of signaling molecules like EGFR and Rac1.Impairs directional motility by preventing the localization of EGFR and inhibiting Rac1 activation. researchgate.netoncotarget.comresearchgate.net
Metastasis Contributes to the invasive potential of cancer cells.Abrogates tumor dissemination in preclinical models. oncotarget.comresearchgate.net
Epithelial-Mesenchymal Transition (EMT) Plays a role in the turnover of E-cadherin.Interferes with the EMT process and inhibits the generation of tumor-initiating cells. scbt.com
Notch Signaling Implicated in the activation of the Notch pathway, particularly in leukemia.Blocks the activation of the Notch pathway by inhibiting lysosomal acidification. researchgate.net
Apoptosis Regulation Influences the expression of anti-apoptotic proteins.Decreases the levels of the anti-apoptotic protein survivin in leukemic cells. researchgate.net

Development of Next-Generation V-ATPase Inhibitors Based on the Archazolid Scaffold

The potent and specific anti-cancer activity of the archazolids has established them as important lead structures for the development of novel V-ATPase inhibitors. nih.govnih.gov The complex molecular architecture of this compound, characterized by a 24-membered macrolactone ring with a thiazole (B1198619) side chain, presents both a challenge and an opportunity for medicinal chemists. nih.gov Due to the limited supply of archazolids from their natural myxobacterial source, total synthesis has become crucial for enabling further preclinical development and for generating analogues with potentially improved therapeutic properties. nih.govnih.gov

The total synthesis of archazolids not only provides access to these scarce natural products but also opens the door to systematic structure-activity relationship (SAR) studies. nih.gov By synthesizing various analogues of the archazolid scaffold, researchers can identify the key structural features responsible for its potent V-ATPase inhibition and cytotoxic effects. This knowledge is vital for the rational design of next-generation inhibitors with enhanced potency, selectivity, and pharmacokinetic profiles. The goal is to create simplified analogues that retain the biological activity of the parent compound but are more amenable to large-scale synthesis and chemical modification.

The development of novel anticancer agents based on the archazolid scaffold is an active area of research. nih.govnih.gov These efforts are driven by the increasing recognition of V-ATPase as a promising therapeutic target in oncology. nih.govmdpi.com The insights gained from studying archazolid-V-ATPase interactions at a molecular level are guiding the design of new compounds that may overcome some of the challenges associated with natural product-based therapies. The ultimate aim is to translate the therapeutic potential of V-ATPase inhibition, as demonstrated by archazolids, into clinically viable treatments for various cancers.

Research AreaFocusSignificanceReference(s)
Total Synthesis Developing synthetic routes to produce archazolids and their analogues in the laboratory.Overcomes the limited natural supply and enables the generation of novel derivatives for biological evaluation. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies Modifying the archazolid scaffold to understand the relationship between chemical structure and biological activity.Identifies key pharmacophores and informs the design of more potent and selective inhibitors. nih.gov
Analogue Development Creating simplified or modified versions of the archazolid molecule.Aims to improve synthetic accessibility, pharmacokinetic properties, and therapeutic index. nih.gov
Lead Optimization Refining the chemical structure of promising archazolid-based compounds to enhance their drug-like properties.Paves the way for preclinical and clinical development of new V-ATPase-targeting cancer therapies. nih.govnih.gov

Exploration of Archazolid Polypharmacology and Novel Target Discovery

While this compound is renowned for its high specificity and potency as a V-ATPase inhibitor, emerging research is beginning to explore its potential polypharmacology—the ability of a compound to interact with multiple targets. nih.govnih.gov Understanding the complete target profile of a molecule is crucial for a comprehensive understanding of its biological effects and for identifying potential new therapeutic applications or off-target liabilities.

Computational approaches have been employed to predict the polypharmacological features of this compound. nih.gov One such study, using an algorithm that dissects metabolites into pharmacophore-sized fragments, predicted that this compound might interact with previously unknown targets, including the farnesoid X receptor. nih.govresearchgate.net Another area of investigation has identified this compound as an antagonist of the A3 adenosine (B11128) receptor (A3AR), highlighting a potential off-target activity. nih.gov

The exploration of archazolid's bioactivity is not limited to computational predictions. Biological profiling of archazolids against a wide range of therapeutically relevant targets has been undertaken to uncover novel biological activities. acs.org This type of broad screening is essential for "de-orphaning" natural products, a process that aims to identify the molecular targets responsible for their observed phenotypic effects. researchgate.net Although V-ATPase is the primary and most well-characterized target of this compound, these preliminary findings suggest that its biological activity profile may be more complex than previously appreciated. Further experimental validation is necessary to confirm these putative off-target interactions and to determine their biological significance. The ongoing investigation into the polypharmacology of the archazolid scaffold could unveil new mechanisms of action and expand its therapeutic potential beyond V-ATPase inhibition.

Potential Off-TargetMethod of IdentificationStatusReference(s)
Farnesoid X Receptor Computational predictionPutative; requires experimental validation. nih.govresearchgate.net
A3 Adenosine Receptor Experimental screeningIdentified as an antagonist. nih.gov

Q & A

Basic Research Question: What experimental approaches are used to study archazolid A's mechanism of V-ATPase inhibition?

This compound's V-ATPase inhibition is typically studied using:

  • Fluorescent pH probes (e.g., FITC-dextran) to monitor lysosomal pH changes in macrophages, revealing dose-dependent alkalinization .
  • Comparative pharmacology : Co-treatment with dexamethasone (a glucocorticoid) and actinomycin D (transcription inhibitor) to confirm mRNA-level regulation of TNFα .
  • Western blotting to assess phosphorylation states of signaling proteins (e.g., NFκB, STATs) in LPS-activated macrophages .

Basic Research Question: How does this compound selectively upregulate TNFα in macrophages?

This compound enhances TNFα expression by:

  • Transcriptional regulation : Increasing TNFα mRNA levels (4–24 hours post-treatment) without affecting IL-1β, confirmed via qPCR .
  • V-ATPase-dependent signaling : Unlike lysosomal pH elevators (chloroquine/NH4Cl), this compound’s effect is not solely pH-mediated, implicating V-ATPase-specific modulation of transcriptional activators like NFκB .

Advanced Research Question: How do structural modifications of this compound influence its bioactivity and V-ATPase binding?

Key findings from SAR studies:

  • Glycosylation : 15-O-β-D-glucopyranoside derivatives (e.g., archazolid E) show reduced antiproliferative activity (IC50 = 0.51 μM vs. 0.03 nM for parent compound), suggesting C-15 hydroxyl is critical .
  • Isomerism : Iso-archazolid B (C-3 alkene isomer) exhibits subnanomolar potency, highlighting conformational flexibility in the C1–C4 region .
  • Macrocycle integrity : Synthetic fragments lacking the 24-membered macrolactone lose V-ATPase affinity, emphasizing the need for intact pharmacophores .

Advanced Research Question: How to resolve contradictions in lysosomal pH elevation versus TNFα upregulation?

Conflicting data arise when comparing this compound with lysosomal alkalinizers:

  • Chloroquine/NH4Cl paradox : These agents suppress TNFα despite lysosomal pH elevation, whereas this compound enhances TNFα. This suggests V-ATPase inhibition activates additional pathways (e.g., NFκB/STAT3) independent of pH .
  • Methodological validation : Use dual-probe assays (LysoTracker® + cytokine ELISA) to decouple pH effects from transcriptional regulation .

Advanced Research Question: What signaling cascades are modulated by this compound in cancer apoptosis?

This compound induces apoptosis via:

  • Energy stress : Depletes ATP, activating HIF1α and autophagy as survival mechanisms. Silencing HIF1α enhances apoptosis, confirming adaptive stress responses .
  • Mitochondrial pathway : Activates caspases-9/3 and cytochrome c release in tumor cells .
  • Cross-talk with AMPK : In cancer cells, this compound bypasses AMPK-mediated protection, triggering selective cytotoxicity .

Advanced Research Question: How do in vitro and in vivo models differ in evaluating this compound's antitumor efficacy?

  • In vitro : Focus on IC50 values (e.g., 0.03–0.51 nM in breast cancer lines) and mechanistic assays (V-ATPase inhibition, cathepsin B suppression) .
  • In vivo : Emphasize metastasis repression (e.g., lung colonization models) and pharmacokinetics (oral bioavailability challenges due to macrolide size) .
  • Discrepancies : Tumor microenvironments in vivo may upregulate compensatory pH regulators (e.g., monocarboxylate transporters), reducing efficacy .

Advanced Research Question: What computational tools predict this compound's polypharmacology?

  • Structure-activity modeling : Molecular docking identifies interactions with V-ATPase subunit c .
  • Network pharmacology : Predicts off-target effects (e.g., arachidonic acid-like pathways) using similarity-based algorithms .
  • Validation : Confirm predictions via kinase profiling panels (e.g., 100+ targets screened) .

Methodological Recommendations

  • Data contradiction analysis : Use orthogonal assays (e.g., pH probes + transcriptomics) to dissect multifactorial mechanisms .
  • Structural studies : Combine NMR (ROESY/HMBC) and synthetic biology (gene knockout strains) to validate derivative configurations .
  • Translational gaps : Prioritize in vivo models with metabolic imaging (e.g., PET scans for ATP dynamics) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.